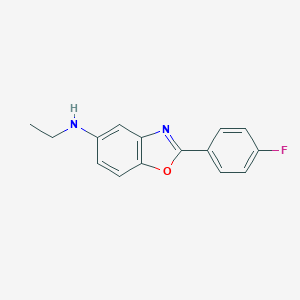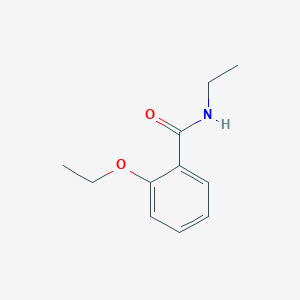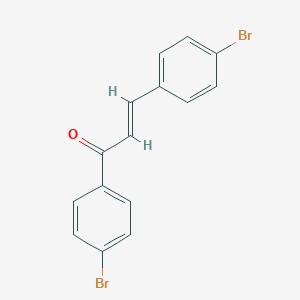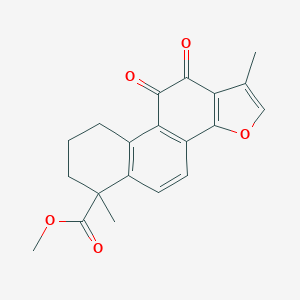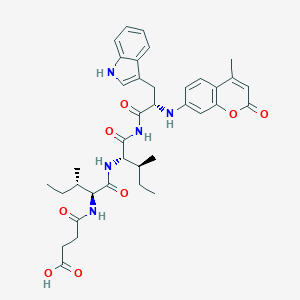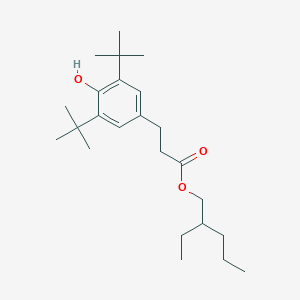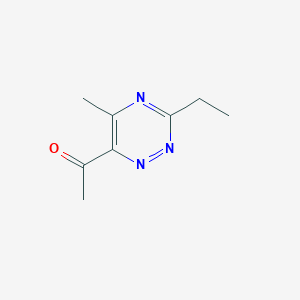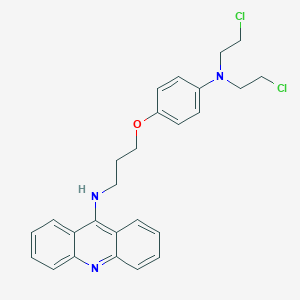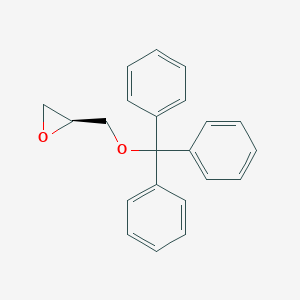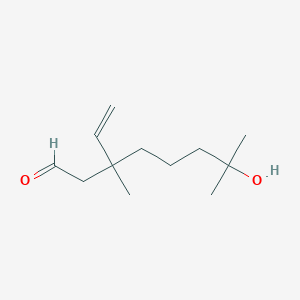
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (E)-3,7-dimethyl-2,6-octadienal-1-ol and is a member of the aldehyde family. It is a colorless liquid with a fruity odor and is widely used in the food and fragrance industry.
Mechanism Of Action
The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is not well understood. However, it is believed to interact with receptors in the olfactory system, resulting in the perception of a fruity odor.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. However, it has been shown to have low toxicity and is generally considered safe for use in food and fragrance products.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal in lab experiments is its availability. This compound is commercially available and can be easily synthesized using standard laboratory techniques. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. One area of interest is the development of new applications for this compound in the food and fragrance industries. Additionally, further research is needed to understand its mechanism of action and potential physiological effects. Finally, there is potential for the development of new insecticides based on the structure of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal.
Synthesis Methods
The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can be achieved through various methods. One of the most common methods is the aldol condensation of 3,7-dimethyl-2,6-octadien-1-ol and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through distillation or chromatography.
Scientific Research Applications
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in products such as baked goods, beverages, and dairy products. In the fragrance industry, it is used as a component in perfumes and colognes. Additionally, this compound has been studied for its potential use in the development of insecticides and as a precursor for the synthesis of other chemicals.
properties
CAS RN |
130675-15-9 |
|---|---|
Product Name |
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
3-ethenyl-7-hydroxy-3,7-dimethyloctanal |
InChI |
InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3 |
InChI Key |
RMSSTDDQDYGBHH-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](CCCC(C)(C)O)(CC=O)C=C |
SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
Canonical SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
synonyms |
(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



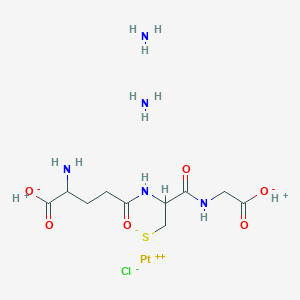
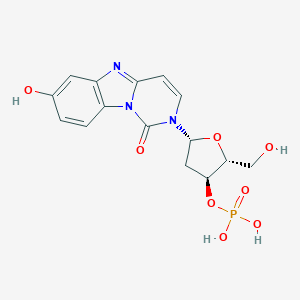
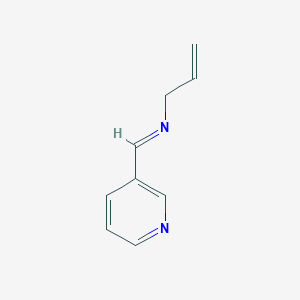
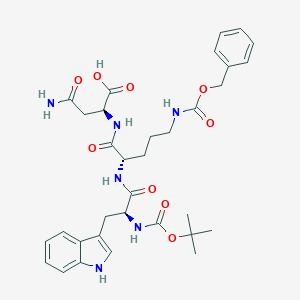
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
